molecular formula C21H21N5O B2417738 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081130-41-7

2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2417738
CAS No.: 1081130-41-7
M. Wt: 359.433
InChI Key: WUYMBDIUHZOZSI-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
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Properties

IUPAC Name

2-benzyl-5-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14(2)17-9-11-18(12-10-17)26-15(3)20(23-25-26)21-24-22-19(27-21)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMBDIUHZOZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS No. 1081130-41-7) is a novel derivative that integrates both triazole and oxadiazole moieties. This unique combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5OC_{21}H_{21}N_{5}O with a molecular weight of approximately 365.42 g/mol. The structure features a benzyl group, an isopropylphenyl group, and a triazole ring connected to an oxadiazole core.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular, derivatives like this compound have shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited notable antibacterial activity against Mycobacterium bovis BCG. The compound was tested in both active and dormant states of the bacteria, revealing its potential as an antitubercular agent .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Recent studies have highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell growth.

Case Study: Cytotoxic Effects

In vitro studies showed that the compound significantly inhibited cell proliferation in various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.1210.38
A5490.758.5
A3752.789.0

The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays indicated that the compound activates apoptotic pathways through increased expression of p53 and caspase activation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step heterocyclic reactions. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, highlights the use of propargyl derivatives reacting with azides under catalytic Cu(I) conditions in solvents like DMF or acetonitrile .
  • Oxadiazole Formation : Cyclization of acylhydrazides using dehydrating agents like POCl₃ or H₂SO₄. describes refluxing precursors in ethanol with glacial acetic acid to form oxadiazole rings .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 5 mol% CuI), and reaction time (4–12 hours) can improve yields. notes that Vilsmeier–Haack reactions require controlled temperatures (80–100°C) to avoid side products .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, triazole carbons at δ 140–150 ppm) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in oxadiazoles and triazoles .
  • Elemental Analysis : Matching experimental C, H, N percentages with theoretical values validates purity (e.g., ±0.3% tolerance) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s molecular geometry?

  • Crystallization : Slow evaporation from DCM/hexane mixtures yields suitable crystals.
  • Refinement : SHELXL () refines atomic coordinates, thermal parameters, and occupancy. For example, details using anisotropic displacement parameters for non-H atoms and riding models for H atoms .
  • Validation : The R-factor (<5%) and goodness-of-fit (GOF ≈ 1.0) ensure accuracy. WinGX () assists in data processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement, particularly for disordered moieties?

  • Disorder Modeling : Split positions for flexible groups (e.g., isopropylphenyl) using PART instructions in SHELXL. emphasizes iterative refinement with restraints on bond lengths and angles .
  • Twinned Data : For overlapping reflections, SHELXL’s TWIN/BASF commands () can deconvolute data. A case study in achieved a BASF value of 0.35 for a twinned crystal .
  • Validation Tools : PLATON (ADDSYM) checks for missed symmetry, and CCDC validation reports flag outliers .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

  • Molecular Docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., fungal CYP51 for antifungal studies). used docking scores (e.g., −9.2 kcal/mol) to predict binding modes .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Hammett constants or DFT-calculated descriptors (e.g., HOMO-LUMO gaps) correlate substituent effects with bioactivity .

Q. How can conflicting biological assay data (e.g., IC₅₀ variability) be systematically addressed?

  • Assay Standardization : Use internal controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3).
  • Solubility Adjustments : DMSO concentration (<1%) and surfactants (e.g., Tween-80) mitigate aggregation. highlights solvent effects on MIC values in antibacterial tests .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to reduce plate-to-plate variability .

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